2',3'-Dideoxyuridine

Descripción general

Descripción

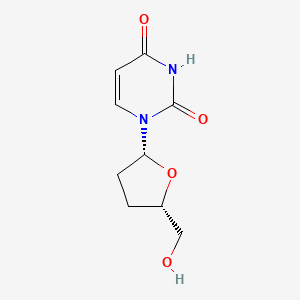

La 2’,3’-Dideoxiuridina es un análogo de nucleósido sintético que carece de grupos hidroxilo en las posiciones 2’ y 3’ del azúcar ribosa. Este compuesto es estructuralmente similar a la uridina, un nucleósido natural, pero con la ausencia de estos grupos hidroxilo, presenta propiedades únicas que lo hacen útil en diversas aplicaciones científicas y médicas. La fórmula molecular de la 2’,3’-Dideoxiuridina es C9H12N2O4 y tiene un peso molecular de 212.20 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 2’,3’-Dideoxiuridina típicamente involucra la eliminación selectiva de grupos hidroxilo de la uridina. Un método común es el uso de una reacción de Mitsunobu, donde la uridina se trata con trifenilfosfina y azodicarboxilato de dietilo en presencia de un alcohol adecuado para producir el compuesto dideoxi deseado . Otro enfoque involucra el uso de fosfato de bis(N-alquilcarbamoyloximetil) en presencia de trifenilfosfina y azodicarboxilato de dietilo para producir 2’,3’-Dideoxiuridina .

Métodos de Producción Industrial

La producción industrial de 2’,3’-Dideoxiuridina puede involucrar métodos microbianos, como la transdideoxiribosilación, donde microorganismos como Escherichia coli se utilizan para producir el compuesto a partir de uridina y adenina . Este método puede optimizarse para la producción a gran escala ajustando las condiciones de pH y temperatura.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2’,3’-Dideoxiuridina se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de uracilo.

Reducción: Las reacciones de reducción pueden convertirlo en otros análogos de nucleósidos.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles pueden utilizarse en condiciones suaves.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de uracilo, nucleósidos reducidos y análogos de nucleósidos sustituidos .

Aplicaciones Científicas De Investigación

HIV Treatment

Clinical studies have demonstrated varying degrees of success with ddUrd in HIV treatment protocols. While earlier studies indicated limited efficacy when used alone, combination therapies incorporating ddUrd have shown promise. For instance, when combined with other antiretroviral agents, ddUrd can enhance overall antiviral activity and potentially reduce viral load more effectively than monotherapy .

Hepatitis B and C

Recent investigations have also explored the use of ddUrd against hepatitis B virus (HBV) and hepatitis C virus (HCV). Preliminary findings suggest that certain derivatives of ddUrd exhibit antiviral activity against these viruses, indicating a broader application for this compound beyond HIV .

Case Studies

Mecanismo De Acción

La 2’,3’-Dideoxiuridina ejerce sus efectos al incorporarse al ADN durante la replicación, donde actúa como un terminador de cadena. Esta incorporación evita la adición de más nucleótidos, deteniendo efectivamente la síntesis de ADN. El compuesto se dirige a las enzimas de la transcriptasa inversa viral, haciéndolo efectivo contra retrovirus como el VIH . La inhibición de la síntesis de ADN conduce a la supresión de la replicación viral y la reducción de la carga viral en individuos infectados.

Comparación Con Compuestos Similares

La 2’,3’-Dideoxiuridina es similar a otros análogos de nucleósidos, como:

3’-Azido-3’-desoxitimidina (AZT): Ambos compuestos se utilizan como agentes antivirales, pero el AZT tiene un grupo azido en la posición 3’, lo que lo hace más potente contra el VIH.

2’,3’-Dideoxicitidina: Este compuesto también se utiliza en terapia antiviral, pero tiene una base citosina en lugar de uracilo.

2’,3’-Dideoxinosina: Similar en estructura, pero contiene una base inosina, utilizada en el tratamiento del VIH.

La singularidad de la 2’,3’-Dideoxiuridina radica en su incorporación específica al ADN y su capacidad de actuar como terminador de cadena, lo que la convierte en una herramienta valiosa en la terapia antiviral y la investigación .

Actividad Biológica

2',3'-Dideoxyuridine (ddU) is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against HIV. The compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which significantly alters its biological activity compared to natural nucleosides. This article delves into the biological activity of ddU, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

The primary mechanism by which ddU exerts its antiviral effects is through its incorporation into viral DNA during replication. Once incorporated, ddU acts as a chain terminator, preventing further elongation of the DNA strand. This property is particularly relevant in the context of retroviruses like HIV, where reverse transcriptase incorporates ddU into the viral genome.

Key Research Findings

- Inhibition of HIV Replication : Studies have demonstrated that ddU can inhibit the infectivity and cytopathic effects of HIV-1 in vitro. It has been shown to be effective in reducing viral load in infected cell lines by disrupting the replication cycle of the virus .

- Pharmacokinetics : The pharmacokinetic properties of ddU have been studied extensively. It exhibits a relatively short half-life and incomplete oral bioavailability, which poses challenges for its therapeutic use. However, modifications such as prodrug formulations have been explored to enhance its bioavailability and efficacy .

Case Studies

Several studies have investigated the clinical applications and effectiveness of ddU in treating HIV:

- Clinical Trials : A clinical trial involving ddU showed promising results in reducing viral loads among patients with HIV. The study highlighted that while ddU alone was not sufficient for long-term viral suppression, it could be beneficial when used in combination with other antiretroviral therapies .

- Combination Therapy : Research indicates that combining ddU with other nucleoside analogs enhances its antiviral activity. For instance, in vitro studies suggest that when ddU is administered alongside zidovudine (AZT), the overall antiviral effect is significantly improved .

Data Tables

The following table summarizes key pharmacokinetic parameters and antiviral activities observed in various studies involving ddU:

| Study | Dosage | Half-Life (h) | Bioavailability (%) | Antiviral Activity |

|---|---|---|---|---|

| 100 mg | 0.6 - 1.0 | 53 | Moderate | |

| 50 mg | 0.5 - 1.5 | 101 (prodrug) | High | |

| Variable | N/A | N/A | Significant reduction in viral load |

Research Findings

Recent investigations have focused on enhancing the efficacy of ddU through chemical modifications:

- ProTide Derivatives : The synthesis of phosphoramidate derivatives of ddU has shown improved anti-HIV activity compared to the parent compound. These modifications facilitate better cellular uptake and subsequent phosphorylation required for activation .

- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and phosphorylation processes for both ddU and its derivatives, indicating potential pathways for enhancing their therapeutic profiles .

Propiedades

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTXLJHDSNXMW-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208558 | |

| Record name | 2',3'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5983-09-5 | |

| Record name | 2',3'-Dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2',3'-dideoxyuridine against retroviruses like HIV?

A1: this compound exerts its antiviral effect by first being phosphorylated intracellularly to its active metabolite, this compound-5'-triphosphate (ddUTP) [, ]. ddUTP then acts as a potent and selective inhibitor of the reverse transcriptase (RT) enzyme of retroviruses like HIV [, , , ]. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain [, ]. Due to the lack of a 3'-hydroxyl group, ddUTP terminates further DNA chain elongation, ultimately blocking viral replication [, , ].

Q2: Why is this compound itself considered inactive against HIV in cells, despite the potency of its triphosphate form?

A2: Although ddUTP is a potent inhibitor of HIV reverse transcriptase, ddUrd itself displays poor anti-HIV activity in cells [, ]. This is attributed to its inefficient intracellular conversion to the active triphosphate form, primarily due to its low affinity for cellular nucleoside kinases responsible for the initial phosphorylation step [, ].

Q3: What novel metabolic pathways have been discovered for this compound and its analogues?

A4: Research has revealed a previously unrecognized metabolic pathway for this compound and similar analogues involving the formation of 5'-O-diphosphohexose derivatives []. Specifically, this compound-5'-O-diphosphoglucose and this compound-5'-O-diphospho-N-acetylglucosamine were identified in human peripheral blood mononuclear cells and bone marrow cells exposed to radiolabeled this compound []. These findings suggest unique metabolic features of this compound that may contribute to its distinct pharmacological profile.

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C9H12N2O5, and its molecular weight is 228.20 g/mol.

Q5: How do structural modifications of the this compound scaffold affect its antiviral activity?

A6: Modifications at the 5-position of the uracil ring have been explored, with varying effects on activity: * 5-Alkyl substitutions: Small alkyl groups like methyl (thymidine) and ethyl generally retain or even enhance potency [, , ]. * 5-Halogens: Halogen substitutions, particularly chlorine (FddClUrd) at the 5-position, have demonstrated potent and selective anti-HIV-1 activity [, , ]. * 5-Alkoxymethyl groups: These modifications did not show significant activity against HIV-1 []. * 5-o-Carboranyl: This bulky, lipophilic substitution resulted in weak anti-HIV activity []. * 6-Benzyl group: When combined with a 1-[(2-hydroxyethoxy)methyl] substituent, this modification yielded potent anti-HIV-1 activity [].

Q6: What is the impact of modifications at the 3'-position on the activity of this compound analogues?

A7: The 3'-position is crucial for activity. Replacing the 3'-hydroxyl with: * Azido (AzddU): Retains potent anti-HIV activity, but shows cell type-dependent metabolism [, ]. * Fluoro (FddUrd): Generally enhances potency and selectivity against HIV [, ]. * Amino: Results in loss of significant antiviral activity []. * Isocyano: Leads to loss of anti-HIV activity and increased cytotoxicity compared to the azido analogue []. * Triazol-1-yl: Does not show significant anti-HIV activity [].

Q7: What is the significance of the 5'-hydroxyl group in this compound for its antiviral activity?

A8: The 5'-hydroxyl group is essential for the phosphorylation of this compound to its active triphosphate form []. Modifications at this position generally lead to a significant reduction or complete loss of antiviral activity, highlighting its critical role in the drug's mechanism of action [, ].

Q8: What is the in vitro antiviral activity of this compound and its analogues?

A10: The provided research focuses on the activity of this compound derivatives rather than the parent compound itself. Notably: * 3'-Azido-2',3'-dideoxyuridine (AzddU): Demonstrates potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells, comparable to AZT [, , , ]. * 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogen derivatives: Exhibit potent anti-HIV-1 activity in MT4 cells, with FddClUrd showing selectivity comparable to AZT []. * 2,5'-Anhydro analogues of AzddU and AZT: Display significant anti-HIV-1 activity, although generally lower than their parent compounds []. * 3'-Amino-2',3'-dideoxy-5-fluorouridine: Shows activity against adenovirus and some Gram-positive bacteria but not against HIV [].

Q9: What strategies have been explored to improve the delivery of this compound monophosphate into cells?

A12: Due to the poor cellular uptake of this compound monophosphate (ddUMP), researchers have explored the use of membrane-permeable prodrugs []. One approach involves masking the phosphate group with lipophilic pivaloyloxymethyl (piv) groups, creating bis(pivaloyloxymethyl) this compound 5'-monophosphate (piv2-ddUMP) []. This prodrug successfully delivered ddUMP into human T cells, leading to the formation of active di- and triphosphate metabolites and exhibiting anti-HIV-1 activity []. This “masked nucleotide” strategy holds promise for overcoming the limitations of poor cellular uptake associated with nucleotide analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.